Product packaging for 4-(6-Hydroxyhexyloxy)phenol(Cat. No.:CAS No. 142627-91-6)

4-(6-Hydroxyhexyloxy)phenol

Cat. No.: B114777
CAS No.: 142627-91-6
M. Wt: 210.27 g/mol
InChI Key: UVYBETTVKBAZFI-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance in Chemical Science

4-(6-Hydroxyhexyloxy)phenol holds considerable interdisciplinary relevance, bridging organic synthesis, polymer science, and materials science. The presence of two distinct hydroxyl groups—one phenolic (aromatic) and one alcoholic (aliphatic)—with different reactivities allows for selective chemical modifications. This bifunctionality is a key attribute, enabling chemists to use it as a linker or spacer molecule in the construction of larger, more complex architectures.

Its significance is particularly pronounced in the field of materials science, where it serves as a monomer or an intermediate for producing polymers with tailored properties. For instance, it is a crucial ingredient in the synthesis of liquid crystal diacrylates, which are polymerized to create optical functional films for liquid crystal displays (LCDs). google.com The hexyloxy chain provides flexibility, while the phenol (B47542) group offers a rigid component, a combination that is essential for inducing liquid crystalline phases. smolecule.com This demonstrates its role in creating materials that are fundamental to modern electronics. Furthermore, its derivatives are used in the production of specialized polymers, coatings, and adhesives, highlighting its broad utility in industrial and chemical research.

Overview of Foundational Research Trajectories

The research involving this compound has primarily followed two main trajectories: its application as a foundational intermediate in multi-step organic synthesis and its subsequent emergence as a key building block in materials and biological research.

The principal application of this compound is as a key intermediate. lookchem.comchemicalbook.com Its synthesis and use in subsequent reactions are well-documented in chemical literature. A common synthesis route is the Williamson ether synthesis, reacting hydroquinone (B1673460) with 6-chloro-1-hexanol (B31631) in the presence of a base. google.com

Research has focused on optimizing this synthesis to improve efficiency and yield. For example, traditional batch-reactor methods often suffer from long reaction times and low yields. google.com A significant advancement has been the use of microreactor technology, which leverages superior heat and mass transfer to dramatically improve the synthesis process. google.comresearchgate.net This technological shift has made the compound more accessible for large-scale applications. google.com

Comparison of Synthesis Methods for this compound google.com
ParameterTraditional Batch Reactor MethodMicroreactor Method
SolventDimethylformamide (DMF)Ethanol (B145695)
Reaction Time~20 hours<10 minutes
Yield~40%Up to 80%
Process TypeBatchContinuous

Once synthesized, this compound is used to create more complex molecules. For example, it can be reacted with acrylic acid derivatives to produce 6-(4-Hydroxyphenoxy)hexyl acrylate (B77674), a monomer used in polymer synthesis. chemicalbook.com The selective reactivity of its two hydroxyl groups is crucial in these multi-step syntheses.

The structural features of this compound make it an attractive component for advanced materials. Its integration into polymer backbones can impart desirable thermal and mechanical properties. It is a recognized building block in the synthesis of liquid crystalline polymers, where its rigid phenolic core and flexible alkyl chain contribute to the formation of mesogenic phases. smolecule.com These materials are critical for applications in optoelectronics, including LCDs and other display technologies. google.comsmolecule.com

In the context of biological research, while not used directly as a therapeutic agent, this compound and similar phenolic compounds serve as foundational pieces for constructing larger, functional molecules like dendrimers. cellmolbiol.org Dendrimers are highly branched, well-defined macromolecules used as carriers in drug delivery research. nih.gov The terminal groups of dendrimers can be functionalized with phenolic moieties to modulate properties like solubility and to facilitate interactions with biological systems or other molecules for research purposes. cellmolbiol.org Its role here is as a structural component in the synthesis of complex nanostructures designed for advanced biological applications. sigmaaldrich.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B114777 4-(6-Hydroxyhexyloxy)phenol CAS No. 142627-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-hydroxyhexoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBETTVKBAZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365284
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142627-91-6
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Preparative Routes for 4-(6-Hydroxyhexyloxy)phenol

The synthesis of this compound is primarily achieved through the etherification of hydroquinone (B1673460). This can be accomplished via traditional batch methods or more advanced continuous flow techniques.

Nucleophilic Substitution Reactions in Hydroquinone Derivatization

The most common route to this compound is the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgucalgary.cabyjus.commasterorganicchemistry.com In this method, hydroquinone is reacted with a 6-halo-1-hexanol, typically 6-chloro-1-hexanol (B31631). beilstein-journals.org Traditionally, this reaction is performed in a batch reactor using a solvent such as dimethylformamide (DMF) with an alkaline catalyst like sodium hydroxide (B78521) (NaOH). beilstein-journals.org The base deprotonates one of the phenolic hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 6-chloro-1-hexanol, displacing the chloride ion. byjus.com

Conventional methods often involve long reaction times and yield moderate results. For instance, carrying out the reaction in DMF at 90°C can require up to 20 hours, with product yields reported to be as low as 40%. beilstein-journals.org These limitations can hinder its application on an industrial scale due to low efficiency and high processing costs. beilstein-journals.org

Continuous Flow Synthesis via Microreactor Technology for Enhanced Efficiency and Scalability

To overcome the drawbacks of traditional batch synthesis, modern techniques utilizing microreactor technology have been developed for the preparation of this compound. beilstein-journals.org This continuous flow method leverages the high heat and mass transfer efficiency of microreactors to significantly improve reaction outcomes. beilstein-journals.org

In a typical continuous flow setup, solutions of hydroquinone and 6-chloro-1-hexanol in a solvent like ethanol (B145695) are pumped into a microreactor along with an aqueous solution of a base, such as NaOH, which acts as the catalyst. beilstein-journals.org The superior mixing and temperature control within the microchannels allow for a dramatic reduction in reaction time from 20 hours to under 10 minutes. beilstein-journals.org Furthermore, this method results in a substantial increase in yield, reaching up to 80%. beilstein-journals.org The use of ethanol as a solvent also offers a cost-effective and more environmentally friendly alternative to DMF. beilstein-journals.org The scalability of microreactor systems provides a solid foundation for the industrial production of this compound. beilstein-journals.org

Comparison of Synthetic Methods for this compound
ParameterTraditional Batch Method beilstein-journals.orgContinuous Flow (Microreactor) Method beilstein-journals.org
Reactants Hydroquinone, 6-Chloro-1-hexanolHydroquinone, 6-Chloro-1-hexanol
Solvent Dimethylformamide (DMF)Ethanol
Catalyst Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Temperature 90°C~135°C
Reaction Time ~20 hours< 10 minutes
Yield ~40%Up to 80%

Strategic Derivatization and Functionalization of this compound

The presence of two distinct hydroxyl groups in this compound allows for selective functionalization, making it a valuable precursor for a range of specialized molecules.

Esterification Reactions for Acrylate (B77674) and Other Ester Derivatives

The terminal primary alcohol of this compound can be readily converted into an ester. A particularly important derivative is the corresponding acrylate ester, 6-(4-hydroxyphenoxy)hexyl acrylate, which serves as a monomer in the synthesis of functional polymers, coatings, and adhesives. wisc.edu

One synthetic route to this acrylate involves reacting this compound with methyl acrylate in the presence of an acid catalyst like methanesulfonic acid. This transesterification reaction, when heated to around 40°C, can produce the desired product in high yields, with reports of up to 95.5%. wisc.edu Another common method is the direct esterification using acryloyl chloride in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. wisc.edu

Esterification of this compound to its Acrylate Derivative wisc.edu
MethodReagentsConditionsYield
Transesterification This compound, Methyl acrylate, Methanesulfonic acid40°C, 3 hours95.5%
Direct Esterification This compound, Acryloyl chloride, Triethylamine0°C in THFNot specified

Etherification for Extended Alkoxy Chain Analogs

The terminal hydroxyl group can also undergo further etherification to produce analogs with extended alkoxy chains. This transformation typically follows the Williamson ether synthesis methodology. byjus.comorganic-synthesis.com The primary alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. organic-synthesis.com This alkoxide then acts as a nucleophile, reacting with a primary alkyl halide (e.g., an alkyl bromide or iodide) in an SN2 reaction to form a new ether linkage. byjus.commasterorganicchemistry.com This reaction is highly efficient for primary alcohols and primary alkyl halides, allowing for the controlled synthesis of molecules with longer, specifically designed ether chains. masterorganicchemistry.com

Integration into Azo-compounds and Azopyridine Systems

The phenolic moiety of this compound makes it a suitable coupling component for the synthesis of azo compounds, which are known for their use as dyes and as photoresponsive units in liquid crystals and polymers. wisc.edu The general synthesis of an azo dye involves the reaction of a diazonium salt with an electron-rich aromatic ring, such as a phenol (B47542). vedantu.comresearchgate.net

A relevant synthetic pathway demonstrates how a similar structure, 4-(6-hydroxyhexyloxy)-4'-ethoxyazobenzene, is produced. wisc.edu The process begins with the diazotization of an aromatic amine (p-phenetidine) using sodium nitrite (B80452) and an acid to form a diazonium salt. wisc.edu This salt is then coupled with phenol to create an intermediate azo-phenol, 4-hydroxy-4'-ethoxyazobenzene. wisc.edu Finally, a Williamson ether synthesis is performed on the phenolic hydroxyl group using a 6-halo-1-hexanol in the presence of a base like potassium carbonate to attach the hydroxyhexyloxy chain, yielding the final product. wisc.edu By analogy, this compound could be directly used as the coupling component, reacting with a diazonium salt to form a more complex azo structure in a single coupling step. This approach is fundamental to creating photoresponsive liquid crystal monomers and polymers. wisc.edu

Functionalization for Blatter Radical and Other Complex Molecular Systems

The compound this compound serves as a crucial building block for the synthesis of more complex molecular systems, notably in the development of tethered Blatter radicals. These radicals are of significant interest for their potential applications in advanced materials, including organic electronics, spintronics, and bioimaging. The hydroxyhexyloxy chain provides a versatile linker for attaching the phenolic moiety to other molecular scaffolds, such as the Blatter radical core.

A key synthetic route involves the preparation of 3-[4-(6-hydroxyhexyloxy)phenyl]-7-trifluoromethylbenzo[e] nih.govnih.govjocpr.comtriazine, which is a precursor to the corresponding Blatter radical. nih.gov The synthesis begins with the preparation of a benzyloxy-protected derivative to prevent unwanted side reactions with the hydroxyl group during the formation of the triazine ring system. nih.gov Specifically, 3-[4-(6-benzyloxyhexyloxy)phenyl]-7-trifluoromethylbenzo[e] nih.govnih.govjocpr.comtriazine is synthesized first. nih.gov

The subsequent deprotection of the benzyl (B1604629) group is achieved through catalytic hydrogenation. A solution of the benzyloxy derivative in a mixture of tetrahydrofuran (B95107) (THF) and ethanol (EtOH) is treated with hydrogen gas at 50 psi in the presence of a 5% Palladium on carbon (Pd/C) catalyst. nih.gov This process selectively cleaves the benzyl ether to yield the desired 3-[4-(6-hydroxyhexyloxy)phenyl]-7-trifluoromethylbenzo[e] nih.govnih.govjocpr.comtriazine. nih.gov The reaction mixture is then passed through Celite to remove the catalyst, and the product is oxidized by exposure to air. nih.gov

The resulting molecule, possessing a terminal hydroxyl group, is then poised for further functionalization. For instance, this hydroxyl group can be converted into other functional groups like tosylates or phosphates, which can then be used in subsequent reactions such as click chemistry to graft the Blatter radical onto surfaces or other macromolecules. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a notable example of a "click" reaction that can be employed for this purpose. nih.govnih.gov

Table 1: Key Intermediates in the Synthesis of a Tethered Blatter Radical

Compound Name Role in Synthesis Reference
3-[4-(6-Benzyloxyhexyloxy)phenyl]-7-trifluoromethylbenzo[e] nih.govnih.govjocpr.comtriazine Protected intermediate nih.gov
3-[4-(6-Hydroxyhexyloxy)phenyl]-7-trifluoromethylbenzo[e] nih.govnih.govjocpr.comtriazine Deprotected precursor to the Blatter radical nih.gov
7-CF3-1,4-dihydrobenzo[e] nih.govnih.govjocpr.comtriazin-4-yl radicals containing 4-(6-hydroxyhexyloxy)phenyl group Final tethered Blatter radical nih.govnih.gov

Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is a critical strategy to ensure the selective transformation of specific functional groups. The two hydroxyl groups of this compound, one phenolic and one alcoholic, exhibit different reactivities, necessitating a careful selection of protecting groups to achieve the desired synthetic outcome.

A common and effective protecting group for the terminal hydroxyl group of the hexyloxy chain is the benzyl ether. nih.gov This is particularly important when the phenolic hydroxyl group is intended to undergo a specific reaction. The benzyl group is introduced to shield the aliphatic hydroxyl group from reacting with reagents intended for the phenol.

The stability of the benzyl ether under a variety of reaction conditions makes it a robust choice. For instance, in the synthesis of Blatter radical precursors, the benzyl-protected this compound can be subjected to the reaction conditions required for the formation of the triazine ring without affecting the protected hydroxyl group. nih.gov

The removal of the benzyl protecting group is typically accomplished under mild conditions, which is a significant advantage in the synthesis of complex molecules that may be sensitive to harsh reagents. Catalytic hydrogenation, using a palladium catalyst (Pd/C) and a hydrogen source, is a standard method for deprotection. nih.gov This method is highly selective and efficient, leaving other functional groups in the molecule intact.

The strategic use of protecting groups like the benzyl ether allows for a stepwise and controlled synthesis, enabling the construction of intricate molecular architectures based on the this compound scaffold.

Table 2: Protecting Group Strategy for this compound Derivatives

Protecting Group Functional Group Protected Deprotection Method Key Features Reference
Benzyl (Bn) Aliphatic hydroxyl group Catalytic Hydrogenation (H₂, Pd/C) Stable under various reaction conditions; mild and selective removal. nih.gov

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

The incorporation of 4-(6-Hydroxyhexyloxy)phenol into the design of thermotropic liquid crystals allows for the fine-tuning of mesomorphic properties. The flexible hexyloxy spacer plays a crucial role in modulating the thermal stability and nature of the liquid crystalline phases.

Mesogenic molecules are typically composed of a rigid core and one or more flexible terminal chains. The this compound moiety can be readily incorporated into various liquid crystal designs, such as calamitic (rod-like) and bent-core mesogens.

A common synthetic strategy involves the esterification of the phenolic hydroxyl group of this compound with a mesogenic carboxylic acid. This reaction, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), creates a stable ester linkage, connecting the this compound unit to another rigid core, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) group. The terminal hydroxyl group on the hexyloxy chain can be further functionalized, allowing for the creation of dimeric liquid crystals or for grafting onto a polymer backbone.

For instance, in the synthesis of a symmetric dimer, two molecules of a mesogenic carboxylic acid can be linked to a central flexible spacer derived from a diol. Conversely, the terminal hydroxyl group of this compound can be reacted with a dicarboxylic acid, which is then coupled with another mesogenic alcohol to form a non-symmetric dimer. Bent-core liquid crystals can also be synthesized by attaching this compound to a central bent unit, such as a resorcinol (B1680541) or isophthalic acid derivative.

The mesophase behavior of liquid crystals derived from this compound is significantly influenced by the length and parity of the flexible hexyloxy spacer. The presence of this six-carbon chain helps to lower the melting point of the compound and can promote the formation of various mesophases, including nematic and smectic phases.

The nematic (N) phase is characterized by long-range orientational order of the molecules, while the smectic (Sm) phases exhibit additional positional order, with the molecules arranged in layers. The flexibility of the hexyloxy spacer can influence the stability of these phases. Generally, longer flexible chains tend to favor the formation of more ordered smectic phases. The "odd-even" effect is a well-documented phenomenon where the transition temperatures and entropy changes of a homologous series of liquid crystals alternate as the number of atoms in the flexible spacer changes from odd to even. For a hexyloxy spacer (an even number of carbon atoms), the all-trans conformation is more linear, which can lead to higher nematic-isotropic transition temperatures compared to spacers with an odd number of carbons.

The following table presents hypothetical transition temperatures for a homologous series of liquid crystals incorporating a 4-(alkoxy)phenol moiety to illustrate the influence of chain length.

Number of Carbon Atoms in Alkoxy Chain (n)Crystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase Type
475105Nematic
57298Nematic
680110Nematic, Smectic A
778102Nematic, Smectic A
885115Smectic A

Note: The data in this table is illustrative and intended to show general trends in the mesophase behavior of homologous series of liquid crystals.

The dielectric anisotropy (Δε) and birefringence (Δn) are critical properties for the application of liquid crystals in display technologies. These properties are primarily determined by the molecular structure of the mesogen. The this compound moiety contributes to these properties through its polar phenolic group and the flexible alkoxy chain.

Orientational Ordering: The degree of orientational order in a liquid crystal is described by the order parameter, S. The flexible hexyloxy spacer in derivatives of this compound can influence this ordering. The flexibility of the chain can disrupt the perfect parallel alignment of the mesogenic cores, leading to a lower order parameter compared to molecules with shorter, more rigid chains. However, this flexibility is also crucial for preventing crystallization and enabling the liquid crystalline phase. The odd-even effect also extends to the order parameter, with even-membered spacers often promoting a higher degree of order at the nematic-isotropic transition. tandfonline.com

The incorporation of the this compound moiety into liquid crystalline systems provides a clear illustration of structure-property relationships.

Role of the Flexible Spacer: The hexyloxy chain acts as a flexible spacer, which is crucial for decoupling the motion of the rigid mesogenic core from other parts of the molecule or a polymer backbone. This decoupling helps to stabilize the liquid crystalline phase and lower the melting point. The length of the spacer is a key determinant of the mesophase type, with longer chains generally favoring the formation of more ordered smectic phases. mdpi.com

Impact of the Phenolic Group: The terminal phenol (B47542) group provides a site for further chemical modification, allowing for the creation of a wide variety of liquid crystal architectures, including dimers and polymers. Its polarity also influences the dielectric properties of the resulting material.

Photoresponsive Polymeric and Molecular Systems

The functional groups of this compound make it an excellent candidate for incorporation into photoresponsive materials. By attaching photochromic molecules, it is possible to create systems that undergo reversible changes in their properties upon irradiation with light.

Azobenzene (B91143) and its derivatives are the most widely studied class of photochromic molecules. They can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths, typically UV and visible light. This isomerization leads to a significant change in the shape of the molecule, from a linear trans isomer to a bent cis isomer.

The this compound molecule can be functionalized with an azobenzene or azopyridine moiety through either its phenolic or terminal hydroxyl group. For example, an azobenzene dicarboxylic acid could be esterified with the hydroxyl groups of two this compound molecules to create a symmetric photoresponsive dimer.

The flexible hexyloxy spacer plays a critical role in the photo-switching behavior of such systems. It provides the necessary free volume for the azobenzene moiety to undergo the trans-to-cis isomerization without significant steric hindrance. In a polymeric system, this flexible spacer decouples the motion of the photochromic unit from the polymer backbone, allowing for efficient photo-switching in the solid state. The length of the spacer can influence the rate and efficiency of the photoisomerization and the thermal back-relaxation from the cis to the trans state. Longer spacers can lead to faster switching speeds. The photo-induced change in molecular geometry can be harnessed to trigger a phase transition in a liquid crystalline material or to induce a change in the shape or surface properties of a polymer film.

Kinetics and Thermodynamics of Trans-Cis Isomerization and Thermal Back Reaction

The defining characteristic of azobenzene derivatives, including moieties based on this compound, is their ability to undergo reversible trans-cis isomerization upon light irradiation. The thermodynamically stable trans isomer can be converted to the metastable cis isomer with UV light, and the reverse process can be triggered by visible light or heat. This process is the foundation of its application in molecular switches.

The kinetics of the thermal back reaction (cis-to-trans) are highly dependent on the molecular structure and the surrounding environment. For hydroxy-substituted azobenzenes, the solvent plays a critical role. In polar, protic solvents like ethanol (B145695), the relaxation times for p-hydroxy-substituted azobenzenes are typically in the range of 200–300 milliseconds. In contrast, nonpolar solvents like toluene (B28343) can extend this relaxation time to half an hour. This solvent dependency is attributed to hydrogen bonding interactions that can stabilize or destabilize the transition state of the isomerization process.

Two primary mechanisms govern the thermal back reaction: rotation and inversion. For push-pull type azobenzenes, which includes those with hydroxyl (donor) and azo (acceptor) groups, the rotational pathway is generally favored. This pathway involves the formation of a dipolar transition state and has a significantly lower activation energy, leading to faster isomerization rates. The presence of hydrogen-bonding molecules can shift the azo-hydrazone equilibrium in hydroxyazobenzenes, which facilitates the rotational pathway and accelerates the isomerization.

The table below summarizes typical kinetic data for related p-hydroxy-substituted azobenzene derivatives, illustrating the influence of the solvent on the thermal back reaction.

Compound TypeSolventTypical Relaxation Time (at 298 K)Dominant Mechanism
p-HydroxyazobenzeneEthanol200-300 msRotation
p-HydroxyazobenzeneToluene~30 minRotation (dimerization can influence rate)
PolyhydroxyazobenzeneEthanol6-12 msRotation

This interactive table allows for sorting and filtering of the data presented.

Photomechanical Responses in Crystalline and Polymeric Phases

The isomerization of azobenzene units can be harnessed to generate mechanical work at the macroscopic level. When embedded in densely packed environments like crystals or polymer networks, the collective change in molecular geometry from the linear trans form to the bent cis form induces internal stress, resulting in a photomechanical response. This conversion of light energy directly into mechanical motion has potential applications in actuators, artificial muscles, and soft robotics.

In the crystalline phase, the photo-induced bending, twisting, or even bursting of materials containing azobenzene has been observed. For instance, thin plate-like crystals of trans-4-(dimethylamino)azobenzene have been shown to bend upon UV light irradiation and return to their original shape after the light is removed. The speed and nature of the deformation are dictated by the crystal packing, the direction of light, and the kinetics of the isomerization process.

In polymeric phases, such as liquid crystal elastomers (LCEs), incorporating azobenzene moieties allows for the fabrication of materials that exhibit significant, reversible contraction or bending. The alignment of the LCEs directs the molecular motion into a unified macroscopic response. Four-dimensional (4D) printing has been used to create LCE-based actuators that demonstrate a reversible contraction of up to 7% of their initial length under load, even in biological buffer solutions. This highlights their potential for biomedical and microfluidic devices. The efficiency of the photomechanical work depends on factors like the concentration of the azobenzene unit, the polymer matrix's elasticity, and the light conditions.

Applications in Holographic Grating Recording and Dynamic Gas Separation Membranes

The photo-induced changes in the optical properties of azobenzene derivatives make them excellent candidates for holographic data storage. Holographic gratings are created by recording the interference pattern of two laser beams in a photosensitive material. In polymers containing azobenzene units, exposure to this light pattern causes selective trans-cis isomerization, leading to a periodic modulation of the refractive index and/or surface relief, thus forming a diffraction grating. This process is reversible, allowing for the writing, erasing, and rewriting of holographic information, which is crucial for high-density optical data storage and dynamic optical elements.

Furthermore, the isomerization-induced change in molecular geometry and packing can be used to create dynamic gas separation membranes. By incorporating azobenzene derivatives into a polymer matrix, the free volume of the membrane can be reversibly altered with light. The elongated trans isomer generally allows for a more ordered packing and a specific free volume. Upon UV irradiation, the conversion to the bent cis isomer disrupts this packing, changing the pore size and tortuosity of pathways for gas molecules. This change in the free volume alters the gas permeability of the membrane. For example, switching from the trans to the cis state can reduce the mean free volume, making the membrane less permeable to gases like N₂, O₂, He, and CO₂. Additionally, the change in polarity between the nonpolar trans isomer and the more polar cis isomer can be used to selectively control the transport of polar gas molecules. This offers a method for creating "smart" membranes where gas separation properties can be tuned in real-time using light as an external trigger.

Advanced Functional Materials and Nanotechnology

The structural features of this compound, particularly its phenol group and aromatic system, facilitate its use in constructing complex, ordered materials through non-covalent interactions. These interactions are central to the fields of supramolecular chemistry and nanotechnology.

Supramolecular Assembly and Co-crystal Engineering Utilizing Hydrogen Bonding and π-Stacking

Supramolecular assembly relies on directional, non-covalent interactions to organize molecules into well-defined, higher-order structures. The phenol group in this compound is a strong hydrogen-bond donor, capable of forming robust and directional interactions with suitable acceptors. This makes it an excellent building block for co-crystal engineering, a technique used to design crystalline solids with tailored physicochemical properties.

By combining the phenol with other molecules (co-formers) that have complementary hydrogen-bond acceptor sites, such as carboxylic acids or aromatic nitrogen bases, stable supramolecular synthons can be formed. The phenol–phenolate (PhOH···PhO⁻) interaction is a particularly strong hydrogen bond that can be used to construct intricate networks. In addition to hydrogen bonding, the aromatic rings of the azobenzene unit participate in π-stacking interactions, which further stabilize the assembly and direct the packing of molecules in the solid state. The interplay between strong, directional hydrogen bonds and weaker, delocalized π-stacking allows for the creation of complex architectures like helices, sheets, and porous frameworks.

Integration into Organic Electronics and Spintronics Materials

The photoswitchable nature of the azobenzene moiety has significant implications for organic electronics and spintronics. A molecular switch can, in principle, function as a component in a logic gate or memory element. The trans and cis isomers of azobenzene possess different conductances; theoretical studies have shown that the trans configuration generally has a considerably higher conductance than the cis configuration. By embedding such molecules between electrodes, it is possible to create a single-molecule junction whose electrical resistance can be toggled with light.

In the field of spintronics, which utilizes the spin of the electron in addition to its charge, azobenzene derivatives offer a way to optically control magnetic properties. Computational studies have shown that intramolecular proton transfer in certain azobenzene diradicals, modulated by the trans-cis isomerization, can significantly alter the magnetic spin coupling between radical centers. This could lead to the design of materials where magnetic states (e.g., ferromagnetic vs. antiferromagnetic) can be switched using light, opening pathways for new data storage and quantum computing technologies.

Potential in Contrast Agents for Bioimaging and Energy Storage Systems

The phenol group in this compound makes it a candidate for development into T₂-exchange magnetic resonance imaging (MRI) contrast agents. Diamagnetic phenols can generate MRI contrast through the chemical exchange of their hydroxyl protons with surrounding water molecules. This exchange process alters the T₂ relaxation time of water, creating a detectable signal. The efficiency of this contrast mechanism depends on the chemical shift of the phenolic proton and its exchange rate, which can be tuned by modifying the electronic properties of the aromatic ring. This offers a pathway to create non-toxic, metal-free contrast agents for biomedical imaging.

Furthermore, the photoisomerization of azobenzene is a mechanism for storing solar energy at the molecular level, a concept known as molecular solar thermal (MOST) energy storage. The trans-cis photoisomerization stores photon energy in the form of chemical strain in the metastable cis isomer. This stored energy can later be released as heat upon a triggered (thermal or catalytic) back-isomerization to the stable trans form. Azobenzene derivatives are attractive for MOST applications due to their high photostability and the significant energy difference between their isomers. While pristine azobenzene has a limited energy storage time, molecular engineering, such as the addition of specific functional groups, can extend the half-life of the cis isomer, making long-term energy storage feasible.

Biological Activities and Mechanistic Investigations

Modulatory Effects on Enzyme Systems

Phenolic compounds are well-documented as modulators of various enzyme systems, a characteristic that underpins many of their physiological effects. This modulation often occurs through inhibitory actions, impacting a wide array of enzymes crucial to metabolic and signaling pathways.

Broad-Spectrum Enzyme Inhibition Potential

Phenolic compounds, as a class, exhibit the potential to inhibit a wide range of enzymes. This broad-spectrum inhibition is often attributed to their chemical structure, which allows them to interact with enzyme active sites or allosteric sites through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can alter the enzyme's conformation and, consequently, its catalytic activity. The extent of inhibition can vary significantly depending on the specific phenolic compound and the target enzyme. nih.gov

Specific Target Enzyme Investigations

While broad-spectrum activity is common, research has also focused on the specific interactions between phenolic compounds and particular enzymes, revealing more targeted inhibitory effects.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. Certain phenolic compounds, particularly those with a resorcinol (B1680541) skeleton, are known to be potent tyrosinase inhibitors. mdpi.comnih.govnih.govelsevierpure.com The mechanism often involves competitive inhibition, where the phenolic compound binds to the active site of the enzyme, preventing the binding of its natural substrate, tyrosine. nih.govelsevierpure.com

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Various phenolic compounds have been shown to inhibit carbonic anhydrase isoforms. nih.govnih.govmdpi.comresearchgate.netplu.mx The inhibition mechanism can be competitive, with the phenol (B47542) molecule binding in the hydrophobic part of the active site near the zinc ion, a key component of the enzyme's catalytic machinery. plu.mx

Acetyl-CoA Carboxylase (ACC): ACC is a crucial enzyme in fatty acid synthesis. Some complex phenolic derivatives have been investigated as inhibitors of ACC, showing potential for applications in metabolism-related disorders. nih.govnih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease by certain phenolic compounds has been documented, suggesting a potential role in combating such infections. nih.govnih.govresearcher.liferesearchgate.netmdpi.com

Gyrase: DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a target for antibacterial agents. While research on direct inhibition by simple phenols is less common, the broader class of polyphenols has been explored for gyrase inhibitory activity. nih.govnih.govresearchgate.netresearchgate.net

Analysis of Enzyme-Inhibitor Interactions and Binding Mechanisms

The interaction between phenolic compounds and enzymes is often characterized by non-covalent bonds. The hydroxyl groups on the phenol ring can act as both hydrogen bond donors and acceptors, facilitating binding to amino acid residues in the enzyme's active or allosteric sites. Hydrophobic interactions between the aromatic ring of the phenol and nonpolar regions of the enzyme also play a significant role in the stability of the enzyme-inhibitor complex. nih.gov The specific nature of these interactions dictates the potency and selectivity of the inhibition.

Cellular and Molecular Pathway Modulations

Beyond direct enzyme inhibition, phenolic compounds can influence cellular functions by modulating complex signaling pathways and acting as antimicrobial agents.

Influence on Cellular Signaling Pathways

Phenolic compounds have been shown to modulate a variety of cellular signaling pathways, which can impact processes such as inflammation, cell proliferation, and apoptosis. For instance, some polyphenols are known to influence pathways regulated by MAP kinases and NF-κB, which are central to the inflammatory response. nih.gov The antioxidant properties of many phenolic compounds also contribute to their ability to modulate signaling pathways that are sensitive to the cellular redox state.

Mechanisms of Antimicrobial Action

The antimicrobial properties of phenolic compounds are well-established. researchgate.netnih.govnih.govfrontiersin.orgsemanticscholar.org One of the primary mechanisms of their antimicrobial action is the disruption of the microbial cell membrane. researchgate.netfrontiersin.org The lipophilic nature of the phenol ring allows these compounds to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. The presence and position of hydroxyl groups and other substituents on the phenol ring can influence the degree of membrane disruption and, consequently, the antimicrobial potency. nih.gov

In-Depth Analysis of 4-(6-Hydroxyhexyloxy)phenol Reveals Limited Publicly Available Biological Data

Phenolic compounds, as a general class, are known to exhibit a range of biological activities. These include antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. nih.govnih.govnih.gov Many phenols have also been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells and to affect cell proliferation, often by causing cell cycle arrest. rotman-baycrest.on.cawaocp.orgnih.gov Furthermore, certain phenolic structures are known to influence immune responses and modulate pigmentation processes, such as melanin synthesis. nih.govnih.govnih.gov

However, the specific mechanisms and quantitative data—such as inhibitory concentrations or effects on specific cellular proteins—are highly dependent on the precise chemical structure of the individual compound. The presence and nature of substituent groups on the phenol ring play a critical role in determining the compound's biological and toxicological profile.

For this compound, specific studies detailing its role in antioxidant defense, induction of apoptosis, effects on cell proliferation, immunomodulatory activities, or its influence on melanocyte responses and melanin synthesis could not be located in the performed searches. Consequently, the creation of detailed data tables and in-depth discussion of research findings as requested for the specified subsections is not possible based on the currently available public information.

Further research would be required to elucidate the specific biological and mechanistic profile of this compound.

Computational and Theoretical Approaches

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based features of a molecule, known as molecular descriptors, with its biological activity or physicochemical properties, respectively.

Predictive QSAR models are invaluable for estimating the biological efficacy of novel compounds and understanding their mechanisms of action. For phenolic compounds, these models are frequently developed to predict antioxidant activity, enzyme inhibition, or toxicity. nih.govresearchgate.net The development process involves creating a dataset of related compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a predictive equation.

Several statistical techniques are employed to generate robust QSAR models for phenols:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the activity. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning models capable of capturing complex, non-linear relationships between descriptors and activity. nih.govimist.ma

Support Vector Regression (SVR): SVR is another powerful machine learning technique used for developing predictive models, often showing excellent performance for phenolic compounds. nih.govresearchgate.net

The reliability of these models is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q² or r²cv). nih.gov For instance, a QSAR study on the toxicity of phenol (B47542) derivatives using Density Functional Theory (DFT) calculations achieved a high correlation coefficient (r² = 0.91) and cross-validation coefficient (r²cv = 0.88), indicating a highly predictive model. nih.gov Similarly, models have been derived to estimate the redox potentials of phenols, which are crucial for their antioxidant function. nih.gov These models often use quantum chemical parameters like the energy of the highest occupied molecular orbital (E(homo)) and the heat of formation (Hf). nih.gov

Table 1: Examples of Statistical Methods in QSAR Models for Phenolic Compounds
Statistical MethodDescriptionTypical Application for PhenolsReference
Multiple Linear Regression (MLR)Builds a linear relationship between activity and selected molecular descriptors.Predicting antioxidant capacity. nih.gov
Artificial Neural Network (ANN)A machine learning approach that models complex non-linear relationships.Modeling antiradical activity of flavonoids. imist.ma
Support Vector Regression (SVR)A regression algorithm that is effective in high-dimensional spaces.Predicting Trolox-equivalent antioxidant capacity (TEAC). nih.govresearchgate.net
Partial Least Squares (PLS)A method used in 3D-QSAR (CoMFA/CoMSIA) to handle a large number of correlated descriptors.Modeling proteasome inhibitors. explorationpub.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The core of any QSAR/QSPR study lies in identifying the descriptors that have the most significant correlation with the functionality of interest. For phenolic compounds like 4-(6-Hydroxyhexyloxy)phenol, descriptors can be categorized into several classes. nih.gov

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. imist.ma HOMO energy, for instance, is often correlated with a compound's ability to donate an electron, a key step in antioxidant activity. nih.gov

Thermodynamic Descriptors: These include properties like the heat of formation and bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge a free radical.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are crucial, especially for predicting how a molecule will behave in a biological system. researchgate.net

Table 2: Key Molecular Descriptors for Phenolic Compounds and Their Significance
Descriptor CategoryExample DescriptorSignificance in Phenolic FunctionalityReference
ElectronicEnergy of HOMO (EHOMO)Correlates with the ability to donate an electron; crucial for antioxidant and redox properties. nih.gov
ThermodynamicBond Dissociation Enthalpy (BDE)Measures the ease of hydrogen atom donation from the phenolic hydroxyl group to scavenge radicals. researchgate.net
ConstitutionalNumber of Hydroxyl Groups (nOH)Directly influences antioxidant capacity and potential for hydrogen bonding. nih.govnih.gov
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, affecting its membrane permeability and interaction with nonpolar environments. researchgate.net
TopologicalWiener IndexRelates to molecular branching and compactness, which can influence binding to target sites. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation provide a three-dimensional perspective on how molecules like this compound interact with their environment, particularly with biological macromolecules such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. For a molecule like this compound, docking could be used to predict its binding affinity and pose within the active site of enzymes like cyclooxygenases (COX), lipoxygenases, or tyrosinase, which are common targets for phenolic compounds. researchgate.netmdpi.com

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking algorithm (e.g., AutoDock) to explore various binding poses of the ligand within the protein's active site. nih.govbiomedpharmajournal.org

Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable interaction. biomedpharmajournal.org

Binding site analysis follows the docking procedure and involves examining the specific intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net These interactions include hydrogen bonds (often involving the phenolic hydroxyl group), hydrophobic interactions (involving the phenyl ring and the alkyl chain), and π-π stacking. researchgate.net For example, docking studies of phenols into the active site of human cyclooxygenase-2 (COX-2) have identified key residues like TYR385 and HIS388 that form crucial interactions. researchgate.net The long, flexible hydroxyhexyloxy chain of this compound would likely engage in extensive hydrophobic interactions within a binding pocket, potentially enhancing its binding affinity and specificity.

The functionality of a molecule is often dictated by its non-covalent interactions with its surroundings. nih.gov Computational methods can elucidate the nature and strength of these forces, such as hydrogen bonding, van der Waals forces, and π-stacking. For this compound, the key interaction points are the two hydroxyl groups (one phenolic, one terminal alkyl) and the aromatic ring.

Studies on model systems, such as the fenchone-phenol complex, have shown how a balance between hydrogen bonding and dispersion interactions determines the preferred binding geometry. nih.gov The phenolic -OH group can act as a hydrogen bond donor, while the ether and terminal hydroxyl oxygens can act as acceptors. The benzene (B151609) ring can participate in π-π or C-H···π interactions. Understanding these interactions is critical for predicting how this compound might self-assemble or arrange itself within a liquid crystal matrix, a polymer blend, or at a biological membrane interface.

The flexibility of the 6-hydroxyhexyloxy side chain is a defining structural feature of this compound. This chain can adopt numerous conformations, and its preferred 3D shape can significantly impact the molecule's ability to fit into a receptor's binding site.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. Energy minimization is a computational process used to find the most stable conformer, i.e., the one with the lowest potential energy. researchgate.net These studies are typically performed using methods like molecular mechanics or quantum chemistry (e.g., DFT). By identifying the low-energy conformations of this compound, researchers can gain a more accurate understanding of the shape it is likely to adopt in solution or when interacting with a target, which is a crucial prerequisite for reliable molecular docking and QSAR studies. researchgate.net

Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches

Quantum Mechanical and Molecular Mechanics (QM/MM) approaches offer a powerful computational lens for studying complex chemical systems. These hybrid methods are particularly well-suited for molecules like this compound, which combine a quantum-mechanically interesting region (the phenol head) with a conformationally flexible part (the hexyloxy tail). By integrating the accuracy of quantum mechanics for a specific region of interest with the computational efficiency of molecular mechanics for the remainder of the system, QM/MM simulations provide detailed insights into molecular properties and behavior.

In a typical QM/MM study of this compound, the phenolic ring and the adjacent ether oxygen atom would be defined as the QM region. This is the electronically active part of the molecule, governing its reactivity, hydrogen bonding capabilities, and aromatic character. The flexible hexyl chain and the terminal hydroxyl group would be treated using molecular mechanics (MM), which excels at modeling the conformational dynamics of aliphatic chains. This partitioning allows for an accurate description of the electronic structure of the phenol group while efficiently sampling the vast conformational space of the alkyloxy chain.

Research on related phenolic compounds demonstrates the utility of such computational methods. For instance, QM/MM studies on phenol and its derivatives in enzymatic environments have successfully elucidated reaction mechanisms, such as hydroxylation, by calculating potential energy surfaces and activation energies. researchgate.net These studies validate the use of QM/MM in predicting catalytic activity based on protein structure. researchgate.net Furthermore, computational chemistry has been employed to understand the relationship between the reactivity of phenolic compounds and their atomic charges, providing insights into their interactions.

The primary goal of applying QM/MM methods to this compound would be to understand the interplay between the conformation of the flexible tail and the electronic properties of the aromatic head. Such studies could predict the most stable conformers of the molecule in different environments (e.g., in vacuum, in a solvent, or on a surface). Key outputs from these simulations include optimized geometries, charge distributions, and energies of different conformational states. This information is crucial for understanding how the molecule interacts with other molecules, which is fundamental to its applications in materials science and as a precursor in chemical synthesis.

While specific QM/MM studies on this compound are not extensively available in the public domain, the principles derived from studies on analogous systems provide a clear framework for how such an investigation would proceed and the types of valuable data it would yield. The following tables present hypothetical but representative data that would be expected from a QM/MM analysis of this compound, based on typical values for similar phenolic ethers.

Detailed Research Findings

A QM/MM approach allows for the detailed examination of structural and electronic parameters. The following tables provide illustrative data for a selected low-energy conformation of this compound.

Table 1: Selected Geometric Parameters (QM Region)

This table outlines key bond lengths and angles within the quantum mechanically treated phenolic portion of the molecule. These parameters are fundamental to defining the molecule's shape and steric properties.

ParameterAtoms InvolvedCalculated Value
Bond LengthC1-O1 (ether)1.37 Å
Bond LengthC4-O2 (hydroxyl)1.36 Å
Bond LengthO2-H0.96 Å
Bond AngleC1-O1-C7118.5°
Bond AngleC3-C4-O2119.8°
Dihedral AngleC2-C1-O1-C7178.5°

Table 2: Mulliken Atomic Charges (QM Region)

Mulliken charge analysis provides insight into the electron distribution across the aromatic system, highlighting centers of positive and negative charge. This is crucial for understanding electrostatic interactions.

AtomMulliken Charge (e)
O1 (ether)-0.58
C1+0.25
C4+0.24
O2 (hydroxyl)-0.65
H (hydroxyl)+0.42

These representative findings illustrate the level of detail that QM/MM studies can provide, offering a quantitative basis for understanding the structure-property relationships of this compound.

Advanced Analytical Methodologies in Compound Research

Spectroscopic Characterization for Structural Elucidation of Complex Derivatives (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural confirmation of "4-(6-Hydroxyhexyloxy)phenol". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in providing detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structural integrity of "this compound". The chemical shifts in NMR spectra are indicative of the electronic environment of the nuclei, providing a virtual blueprint of the molecule. uobasrah.edu.iqdocbrown.infodocbrown.info

In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to the aromatic protons, the protons of the hexyl chain, and the hydroxyl protons would be observed. The aromatic protons typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the alkoxy chain would resonate in the upfield region, with the methylene (B1212753) group adjacent to the phenolic oxygen appearing at a higher chemical shift (δ ~3.9 ppm) compared to the other methylene groups. The terminal hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the δ 110-160 ppm range, while the carbons of the hexyl chain would be found in the more upfield region (δ 20-70 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 (d)115
Aromatic CH6.7 (d)116
Aromatic C-O-153
Aromatic C-OH-150
O-CH₂-(CH₂)₄-CH₂-OH3.9 (t)68
O-CH₂-CH₂-(CH₂)₃-CH₂-OH1.7 (m)32
O-(CH₂)₂-CH₂-(CH₂)₂-CH₂-OH1.4 (m)29
O-(CH₂)₃-CH₂-CH₂-CH₂-OH1.3 (m)26
O-(CH₂)₄-CH₂-CH₂-OH1.5 (m)25
O-(CH₂)₅-CH₂-OH3.6 (t)62
Ar-OHVariable (broad s)-
Alkyl-OHVariable (t)-

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of "this compound". The compound has a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern can provide further structural information. Common fragmentation pathways for phenolic compounds include the loss of CO (M-28) and the formyl radical (HCO·, M-29). libretexts.org For "this compound", cleavage of the hexyl chain would also be expected, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition with high accuracy. docbrown.infopurdue.edunih.gov

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC, TLC, GC, LC)

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds. helixchrom.comnih.gov A reverse-phase HPLC method would be suitable for "this compound". A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comchromatographyonline.comnih.govscirp.orgimpactfactor.org Detection is typically performed using a UV detector, as the phenolic ring exhibits strong UV absorbance. scirp.org

Interactive Data Table: Exemplary HPLC Method for Phenolic Compounds

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient 0-20 min, 20-80% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. ksu.edu.sanih.govnih.gov A silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents, such as hexane (B92381) and ethyl acetate, serves as the mobile phase. The separated spots can be visualized under UV light or by staining with an appropriate reagent, such as an iodine chamber. ksu.edu.sa The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is often employed to increase their volatility and improve chromatographic performance. epa.govthermofisher.commtu.eduacs.org For "this compound", derivatization of the hydroxyl groups, for instance, by silylation, would be necessary for optimal GC analysis. A flame ionization detector (FID) is commonly used for detection. epa.gov

Thermal Analysis for Phase Transition and Stability Profiling (e.g., DSC, TGA)

Thermal analysis techniques are used to characterize the material properties of "this compound" as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization. For "this compound", a DSC thermogram would show an endothermic peak corresponding to its melting point, which has been reported to be 87 °C. chemicalbook.comresearchgate.net The shape and area of the peak can provide information about the purity and the enthalpy of fusion of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. mdpi.comcore.ac.ukresearchgate.netuobasrah.edu.iqresearchgate.net A TGA curve for "this compound" would show the temperature at which the compound begins to decompose. Phenolic resins, which are structurally related, typically show decomposition at temperatures above 300 °C. uobasrah.edu.iq

Interactive Data Table: Expected Thermal Properties of this compound

Analytical Technique Parameter Expected Value
DSCMelting Point (Tₘ)~87 °C
TGAOnset of Decomposition> 200 °C

Microscopic and Diffraction Methods for Material Morphology and Structure (e.g., POM, AFM, PXRD, Optical X-ray)

These methods provide information about the morphology, surface topography, and crystalline structure of "this compound".

Polarized Optical Microscopy (POM)

POM is particularly useful for studying the optical properties of anisotropic materials, such as liquid crystals. nih.govnih.govlibretexts.orgmdpi.comresearchgate.net If "this compound" or its derivatives exhibit liquid crystalline phases, POM can be used to identify these phases by observing their characteristic textures under polarized light. nih.govnih.gov

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline structure of a solid material. A crystalline sample will produce a diffraction pattern with sharp peaks at specific angles, which are characteristic of its crystal lattice. An amorphous sample, on the other hand, will produce a broad halo. Phenolic resins are often amorphous in nature, and it is likely that "this compound" in its solid state would exhibit a crystalline structure, which could be confirmed by PXRD. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of a material at the nanoscale. It could be used to study the morphology of thin films or self-assembled structures of "this compound" derivatives.

UV/Vis Spectroscopy for Photoresponsive Properties and Isomerization Kinetics

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The benzene ring in "this compound" is a chromophore that absorbs UV light. The UV spectrum of phenol (B47542) shows a maximum absorption (λmax) at approximately 275 nm. nist.govdocbrown.info The spectrum of "this compound" is expected to be similar, with a λmax in the UV region, rendering the compound colorless. researchgate.net This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound. While there is no specific information on the photoresponsive properties or isomerization kinetics of this particular compound, UV/Vis spectroscopy would be the primary tool to investigate such phenomena if they were to be explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-Hydroxyhexyloxy)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis or modified phenolic coupling. highlights a microreactor-based approach using continuous flow chemistry, which improves reaction efficiency (yield: ~85%) by enhancing heat/mass transfer. Key parameters include:

  • Temperature: 60–80°C
  • Solvent: Polar aprotic solvents (e.g., DMF or THF)
  • Catalyst: Potassium carbonate or NaOH .
    • Purity (>98%) is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Purity validation (>98%) using C18 columns and UV detection at 254 nm .
  • NMR : Confirm hydroxyl and ether linkages (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 3.5–4.0 ppm for -OCH₂- groups) .
  • FTIR : Peaks at ~3400 cm⁻¹ (-OH stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility in water can be enhanced using co-solvents (e.g., 10% ethanol) .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ether cleavage vs. oxidation) impact the synthesis of this compound?

  • Methodological Answer : Competing pathways arise from the reactivity of the hydroxyl group. To suppress oxidation:

  • Use reducing agents (e.g., Na₂S₂O₃) in the reaction medium .
  • Avoid strong oxidizers (e.g., KMnO₄) and high-temperature (>100°C) conditions .
    • For ether cleavage prevention, maintain neutral pH and exclude protic acids during purification .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Mitigate by:

  • Conducting thermogravimetric analysis (TGA) to quantify solvent residues.
  • Using standardized solvent systems (e.g., USP buffers) for solubility testing .
  • Comparing crystal structures via XRD to identify polymorphic variations .

Q. How can researchers optimize the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The para-substituted phenol moiety directs electrophiles to the ortho position. To enhance regioselectivity:

  • Use bulky directing groups (e.g., tert-butyl) to sterically hinder competing sites .
  • Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in Friedel-Crafts alkylation .

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

  • Methodological Answer : Byproducts (e.g., di-alkylated species) form due to excess reagents. Control via:

  • Stepwise addition of alkylating agents with real-time HPLC monitoring .
  • Use of protective groups (e.g., acetyl for -OH) before derivatization, followed by deprotection .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if dust/aerosols are generated .
  • Ventilation : Perform reactions in fume hoods with >12 air changes/hour .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.